Cas no 540771-32-2 (4-(5,6-Dihydro-4H-1,3-thiazin-2-yl)aminophenol)
4-(5,6-Dihydro-4H-1,3-thiazin-2-yl)aminophenol Chemical and Physical Properties
Names and Identifiers
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- 4-(5,6-DIHYDRO-4H-[1,3]THIAZIN-2-YLAMINO)-PHENOL
- Phenol, 4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-
- 540771-32-2
- ES-2410
- AKOS016402787
- STL265363
- 4-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-phenol
- 4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol
- 4-(5,6-Dihydro-4H-1,3-thiazin-2-yl)aminophenol
-
- Inchi: 1S/C10H12N2OS/c13-9-4-2-8(3-5-9)12-10-11-6-1-7-14-10/h2-5,13H,1,6-7H2,(H,11,12)
- InChI Key: XUSMEDXRDDDMJP-UHFFFAOYSA-N
- SMILES: S1C(NC2C=CC(=CC=2)O)=NCCC1
Computed Properties
- Exact Mass: 208.06703418g/mol
- Monoisotopic Mass: 208.06703418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 69.9Ų
4-(5,6-Dihydro-4H-1,3-thiazin-2-yl)aminophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D451738-10mg |
4-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]phenol |
540771-32-2 | 10mg |
$64.00 | 2023-05-18 | ||
| TRC | D451738-50mg |
4-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]phenol |
540771-32-2 | 50mg |
$144.00 | 2023-05-18 | ||
| TRC | D451738-100mg |
4-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]phenol |
540771-32-2 | 100mg |
$230.00 | 2023-05-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618466-1g |
4-((5,6-Dihydro-4H-1,3-thiazin-2-yl)amino)phenol |
540771-32-2 | 98% | 1g |
¥3262.00 | 2024-05-09 |
4-(5,6-Dihydro-4H-1,3-thiazin-2-yl)aminophenol Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 4-(5,6-Dihydro-4H-1,3-thiazin-2-yl)aminophenol
Comprehensive Overview of 4-(5,6-Dihydro-4H-1,3-thiazin-2-yl)aminophenol (CAS No. 540771-32-2): Properties, Applications, and Research Insights
4-(5,6-Dihydro-4H-1,3-thiazin-2-yl)aminophenol (CAS No. 540771-32-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. The compound belongs to the thiazine derivatives family, which is known for its diverse biological activities. Researchers are particularly interested in its potential as a scaffold for drug development, given its ability to interact with various biological targets. The presence of both aminophenol and dihydrothiazine moieties enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for heterocyclic compounds like 540771-32-2 has surged, driven by their applications in medicinal chemistry and material science. A common query among scientists is: "What are the key synthetic routes for 4-(5,6-Dihydro-4H-1,3-thiazin-2-yl)aminophenol?" The compound is typically synthesized via condensation reactions involving 2-aminothiazine derivatives and 4-aminophenol, followed by purification using chromatographic techniques. Its molecular weight (approximately 222.28 g/mol) and solubility in polar solvents like DMSO and ethanol further facilitate its use in laboratory settings.
The pharmacological potential of CAS No. 540771-32-2 is a hot topic in academic circles. Studies suggest its derivatives may exhibit anti-inflammatory and antioxidant properties, aligning with the growing interest in neuroprotective agents. For instance, its structural similarity to known thiazine-based inhibitors has prompted investigations into its role in enzyme modulation. Additionally, its stability under physiological conditions makes it a candidate for prodrug design, addressing frequent searches like "How can thiazine derivatives improve drug delivery?"
From an industrial perspective, 540771-32-2 is valued for its role in fine chemical synthesis. Companies specializing in custom synthesis often highlight its utility in producing high-value intermediates for agrochemicals and dyes. The compound’s thermal stability and compatibility with green chemistry protocols (e.g., microwave-assisted reactions) resonate with the push for sustainable manufacturing. This aligns with trending searches such as "Eco-friendly synthesis of thiazine derivatives."
Quality control of 4-(5,6-Dihydro-4H-1,3-thiazin-2-yl)aminophenol relies on advanced analytical techniques like HPLC and NMR spectroscopy. Purity standards (>98%) are critical for research reproducibility, a concern frequently raised in forums discussing CAS No. 540771-32-2. Storage recommendations typically emphasize protection from light and moisture, given the compound’s sensitivity to hydrolysis.
Future research directions for 540771-32-2 may explore its structure-activity relationships (SAR) to optimize bioactivity. Computational modeling, including molecular docking studies, could further elucidate its interactions with biological targets. As interest in personalized medicine grows, this compound’s adaptability to structure modification positions it as a promising candidate for next-generation therapeutics.
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